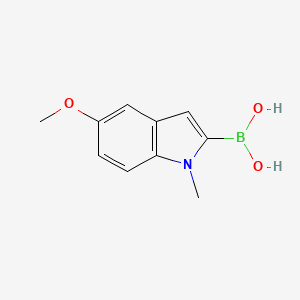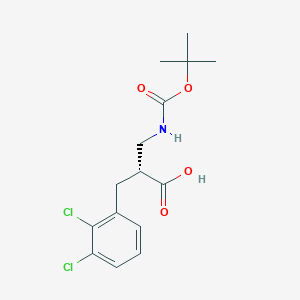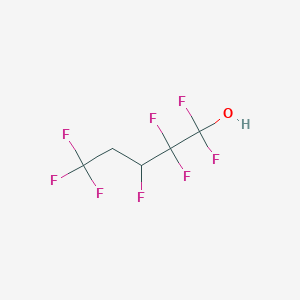
1,1,2,2,3,5,5,5-Octafluoro-1-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octafluoroamyl alcohol is a fluorinated alcohol with the molecular formula C5H4F8O. It is known for its unique chemical properties, including its high thermal stability and resistance to chemical reactions. This compound is used in various industrial and scientific applications due to its ability to form strong hydrogen bonds and its compatibility with other fluorinated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octafluoroamyl alcohol can be synthesized through several methods. One common approach involves the fluorination of amyl alcohol using elemental fluorine or other fluorinating agents. This process typically requires controlled reaction conditions, including low temperatures and the presence of a catalyst to ensure selective fluorination .
Industrial Production Methods
In industrial settings, octafluoroamyl alcohol is produced through large-scale fluorination processes. These methods often involve the use of specialized equipment to handle the highly reactive fluorine gas and to ensure the safety of the production process. The resulting product is then purified through distillation or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Octafluoroamyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are often employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Less fluorinated alcohols and hydrocarbons.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
Octafluoroamyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form strong hydrogen bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Mechanism of Action
The mechanism of action of octafluoroamyl alcohol involves its interaction with various molecular targets through hydrogen bonding and hydrophobic interactions. Its fluorinated nature allows it to interact with both polar and non-polar molecules, making it a versatile compound in various chemical and biological processes. The pathways involved include the formation of stable complexes with proteins and other biomolecules, which can influence their structure and function .
Comparison with Similar Compounds
Similar Compounds
Hexafluoroisopropanol (HFIP): Another fluorinated alcohol with similar properties but different molecular structure.
Trifluoroethanol (TFE): A smaller fluorinated alcohol used in similar applications but with different reactivity.
Perfluorooctanol (PFO): A longer-chain fluorinated alcohol with distinct physical and chemical properties.
Uniqueness of Octafluoroamyl Alcohol
Octafluoroamyl alcohol stands out due to its specific balance of fluorination and molecular size, which provides unique solubility and reactivity characteristics. Its ability to form strong hydrogen bonds while maintaining high thermal stability makes it particularly valuable in applications requiring robust performance under extreme conditions .
Properties
Molecular Formula |
C5H4F8O |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
1,1,2,2,3,5,5,5-octafluoropentan-1-ol |
InChI |
InChI=1S/C5H4F8O/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h2,14H,1H2 |
InChI Key |
OVTPRUAVWYZZHK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(O)(F)F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)
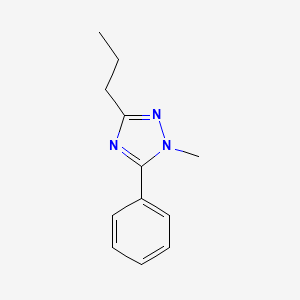
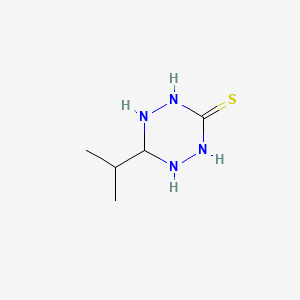
![Methyl 2-acetamidobenzo[b]thiophene-3-carboxylate](/img/structure/B13979428.png)
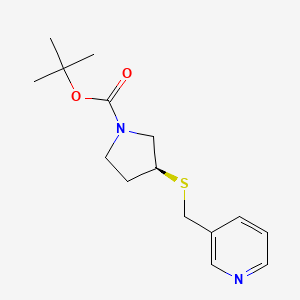
![Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B13979431.png)
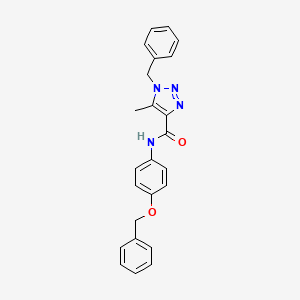
![Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-](/img/structure/B13979441.png)
![Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate](/img/structure/B13979442.png)
![3-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B13979448.png)


